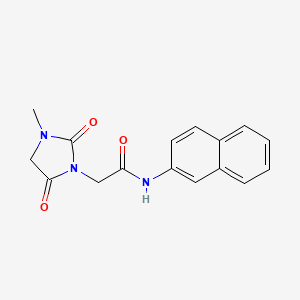

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-naphthalen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-18-10-15(21)19(16(18)22)9-14(20)17-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9-10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPCAYKXJBKXRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)CC(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide typically involves the reaction of 3-methyl-2,5-dioxoimidazolidine with naphthalen-2-yl acetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Bulk and Lipophilicity : The naphthalen-2-yl group in the target compound increases aromatic surface area compared to phenyl or benzyl analogs, likely elevating logP values and influencing membrane permeability .

Hydrogen-Bonding Capacity: The imidazolidinone core’s carbonyl groups enable hydrogen bonding, a feature shared with pyrazolyl and thiazolyl derivatives .

Biological Activity

The compound 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide is a novel derivative of imidazolidinone, characterized by its unique structural features that combine an imidazolidinone ring with a naphthalene moiety. This structural configuration suggests potential biological activities, particularly in medicinal chemistry and drug development. The following sections will explore its synthesis, biological activities, potential therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves the reaction of 3-methyl-2,5-dioxoimidazolidine with naphthalen-2-yl acetic acid . The reaction is conducted under controlled conditions to optimize yield and purity. Key reagents include:

- 3-Methyl-2,5-dioxoimidazolidine

- Naphthalen-2-yl acetic acid

The molecular formula for this compound is , with a molecular weight of approximately 297.314 g/mol. Its structural representation includes a fused imidazolidinone and naphthalene structure, which can influence its biological interactions.

Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of imidazolidinones can inhibit bacterial growth. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.

- Anticancer Activity : Compounds related to this structure have been explored for their potential in cancer therapy. For instance, analogs have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar imidazolidinone derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTP1B), which play a crucial role in insulin signaling and glucose metabolism .

Case Study 1: Anticancer Activity

In a study published by MDPI, derivatives of imidazolidinones were tested against various cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the micromolar range, demonstrating significant cytotoxic effects against breast and colon cancer cells .

Case Study 2: Enzyme Inhibition

A molecular docking study revealed that this compound could effectively bind to the active site of PTP1B. This interaction was predicted to reduce enzyme activity significantly, thereby enhancing insulin sensitivity in diabetic models .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | ~10 | Apoptosis induction |

| Ethyl 2-[4-Methoxyphenyl]acetic acid | Enzyme inhibition | 69 | PTP1B inhibition |

| Naphthalene derivative X | Antimicrobial | 25 | Cell wall disruption |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.